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Compound of Interest

6-(2-Chloro-propionyl)-4H-
Compound Name:
benzo[1,4]oxazin-3-one

CAS No.: 293741-63-6

Cat. No.: B2528109

Get Quote

Executive Summary

Chloropropionyl benzoxazinones represent a critical class of synthetic intermediates and

bioactive scaffolds, often bridging the gap between natural allelochemicals (like DIMBOA) and
synthetic herbicide safeners. Their mass spectrometric analysis presents a unique challenge:
distinguishing the labile N-(3-chloropropionyl) side chain from the stable benzoxazinone core.

[1]

This guide compares the fragmentation dynamics of these compounds against their non-
halogenated analogs (e.g., N-propionyl derivatives). By synthesizing data from Electron
lonization (El) and Electrospray lonization (ESI), we establish a self-validating protocol for their
identification.[1]
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Chloropropionyl Non-Halogenated Analogs
Feature ) .
Benzoxazinones (Propionyl)

Distinct 3:1 ratio at

No isotopic expansion; single
and

Isotopic Signature dominant

due to
peak.

1]

-C
-HCI (36/38 Da) or -CH
Primary Loss (El) H
Cl (side chain cleavage).[1]
(ethyl radical) or -CO (core).[1]

m/z 57 (
Diagnostic m/z 63/65 (
Low Mass Region ) or m/z 29 (
) series.

).

Fragmentation Mechanisms: The "Core vs. Chain"
Conflict

The fragmentation of N-(3-chloropropionyl)-benzoxazinones is governed by a competition
between the ejection of the acylated side chain and the degradation of the heterocyclic core.

Electron lonization (El) Pathways

Under hard ionization (70 eV), the molecule undergoes extensive fragmentation. The presence
of the chlorine atom dictates the initial pathways.

o McLafferty Rearrangement (Side Chain): The carbonyl oxygen of the benzoxazinone core

can abstract a

-hydrogen from the chloropropionyl chain (if chain length permits), but more commonly, the
labile C-Cl bond directs fragmentation.
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o -Cleavage: Cleavage adjacent to the carbonyl group yields the benzoxazinone radical cation
and the chloropropionyl cation, or vice versa.

o Dehydrohalogenation: A characteristic neutral loss of HCI (36 Da) is often observed, leading
to an acryloyl-benzoxazinone intermediate (

)-[1]

Electrospray lonization (ESI) Pathways
In positive mode (
), the fragmentation is softer and collision-energy dependent (CID).

o Neutral Loss of Side Chain: The protonated molecular ion typically loses the entire N-
substituent as neutral 3-chloropropionic acid or 3-chloropropionyl ketene.[1]

o Core Contraction: Following side-chain loss, the benzoxazinone core ejects CO (28 Da), a
hallmark of the benzoxazinone scaffold (e.g., DIBOA/DIMBOA derivatives).

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic N-(3-chloropropionyl)-
benzoxazinone.

Precursor lon
[M]+ (EI) or [M+H]+ (ESI)

(Chloropropionyl Benzoxazinone)

El: Dehydrohalogenation
(-36/38 Da)

El: alpha-cleavage ESI (CID): Neutral Loss

Fragment A Fragment B Fragment C
[M - HCI] Benzoxazinone Core lon [M+H - C3H3CIO]
(Acryloyl Derivative) (m/z ~149/165) (Protonated Core)

Side chain ionization -CO (28 Da)

Diagnostic lon Fragment D
C2HACI+ Ring Contraction
(m/z 63, 65) [Core - COJ
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Caption: Divergent fragmentation pathways under El (Red) and ESI (Green) conditions. Note
the diagnostic chlorine-containing ions in the El pathway.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, this protocol uses the chlorine isotope pattern as an internal validation
check.

Sample Preparation[1]

o Extraction: For biological matrices (plant tissue), extract with acidified MeOH/H

O (80:20) to prevent degradation of the benzoxazinone ring.

» Derivatization (GC-MS only): N-chloropropionyl derivatives are sufficiently volatile, but
silylation (BSTFA) may be required if free hydroxyl groups are present on the aromatic ring
(e.g., 7-OH derivatives).[1]

Mass Spectrometry Conditions
« GC-MS (EI):

o Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]
o Source Temp: 230°C (Avoid higher temps to prevent thermal dehydrochlorination).
o Scan Range: m/z 40-500.[1]
e LC-MS/MS (ESI):
o Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

o Mode: Positive lonization (
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o Collision Energy: Stepped (10, 20, 40 eV) to capture both side-chain loss and core
fragmentation.

Validation Step (The "Rule of 3")
Before assigning a peak as a chloropropionyl derivative, verify the isotopic abundance:

« |dentify the molecular ion

e Check
[1112]
o Pass Criteria: The intensity of

must be approximately 32-33% of
f

, the compound is likely the non-halogenated analog or a de-chlorinated artifact.

Comparative Data Analysis

The table below contrasts the expected mass spectral features of a hypothetical N-(3-
chloropropionyl)-benzoxazinone (MW 239) versus its N-propionyl analog (MW 205).
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Diagnostic Feature

Chloropropionyl
Derivative (CI-BX)

Propionyl Analog

Mechanistic Insight
(H-BX)

Molecular lon

m/z 239 (100%), 241
(33%)

The 3:1 pattern
m/z 205 (100%), 206

confirms the presence
(12%)

of one Cl atom.[1]

Base Peak (El)

m/z 148

(Benzoxazinone Core)

Both lose the side
m/z 148 _ o
] chain; the core ion is
(Benzoxazinone Core)

identical.
m/z 63/65 ( m/z 29 ( m/z 63 is the
Side Chain Fragment "smoking gun" for the
) ) chloroethyl group.
-28 Da (C
CI-BX prefers HCI
-36 Da (HCl) H elimination; H-BX
Neutral Loss
m/z 203 ) prefers McLafferty
rearrangement.[1]
m/z 177

Ring Contraction

m/z 120 (Loss of CO

from core)

Core degradation is
m/z 120 (Loss of CO

from core)

consistent across both

analogs.

Experimental Workflow Diagram
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Caption: Analytical workflow for confirming chloropropionyl derivatives using dual-mode MS
validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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